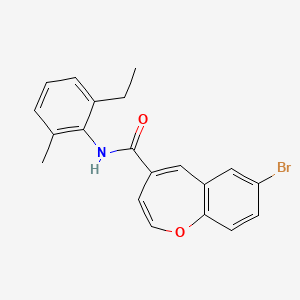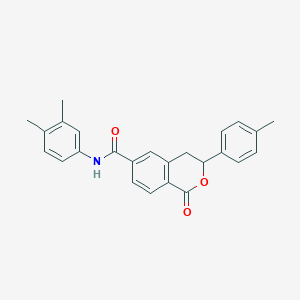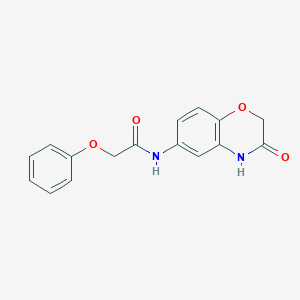
N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-2-phenoxyacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-2-phenoxyacetamide is a complex organic compound belonging to the class of benzoxazinones These compounds are characterized by a benzene ring fused to an oxazine ring, which contains a ketone group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-2-phenoxyacetamide typically involves the reaction of 2-phenoxyacetic acid with 3-amino-2H-1,4-benzoxazin-6-one under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Análisis De Reacciones Químicas
Types of Reactions
N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-2-phenoxyacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phenoxy group can be replaced by other nucleophiles under appropriate conditions
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or ether.
Substitution: Nucleophiles such as amines, thiols; reactions are conducted in polar solvents like dimethyl sulfoxide or acetonitrile
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in various substituted derivatives with different functional groups .
Aplicaciones Científicas De Investigación
N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-2-phenoxyacetamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a lead compound for drug discovery.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-2-phenoxyacetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various cellular processes. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to trigger specific signaling cascades .
Comparación Con Compuestos Similares
Similar Compounds
- N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-3-[3-(trifluoromethyl)phenoxy]benzamide
- N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)carbamoyl cyanide
- N-[(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)methyl]-2-(2H-1,2,3,4-tetrazol-5-yl)acetamide
Uniqueness
N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-2-phenoxyacetamide stands out due to its unique structural features, such as the presence of both a benzoxazinone and a phenoxyacetamide moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential biological activities further enhance its significance in scientific research .
Propiedades
Fórmula molecular |
C16H14N2O4 |
|---|---|
Peso molecular |
298.29 g/mol |
Nombre IUPAC |
N-(3-oxo-4H-1,4-benzoxazin-6-yl)-2-phenoxyacetamide |
InChI |
InChI=1S/C16H14N2O4/c19-15(9-21-12-4-2-1-3-5-12)17-11-6-7-14-13(8-11)18-16(20)10-22-14/h1-8H,9-10H2,(H,17,19)(H,18,20) |
Clave InChI |
FIIDWKBIHBEBCI-UHFFFAOYSA-N |
SMILES canónico |
C1C(=O)NC2=C(O1)C=CC(=C2)NC(=O)COC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-(4-Acetylpiperazin-1-yl)-2-{5-[(3-methylphenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile](/img/structure/B11334915.png)

![N-{4-[benzyl(methyl)sulfamoyl]phenyl}-5-(3-fluoro-4-methylphenyl)-1,2-oxazole-3-carboxamide](/img/structure/B11334922.png)
![Methyl 2-chloro-5-[({1-[(4-fluorobenzyl)sulfonyl]piperidin-4-yl}carbonyl)amino]benzoate](/img/structure/B11334923.png)
![N-[4-(4-methoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B11334924.png)
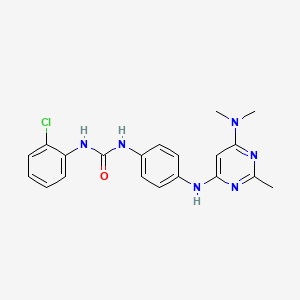
![4-[1-(4-bromobenzyl)-1H-benzimidazol-2-yl]-1-(3-methoxyphenyl)pyrrolidin-2-one](/img/structure/B11334940.png)
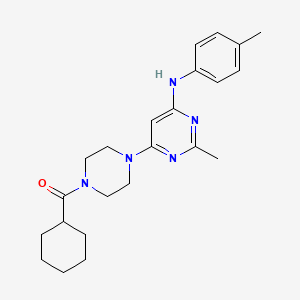
![N-(4-{[4-(1,3-benzothiazol-2-yl)piperidin-1-yl]sulfonyl}phenyl)furan-2-carboxamide](/img/structure/B11334961.png)

![Ethyl 2-[({1-[(2-chloro-6-fluorobenzyl)sulfonyl]piperidin-4-yl}carbonyl)amino]benzoate](/img/structure/B11334970.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-1-[(4-fluorobenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B11334973.png)
